molecular formula C11H11BrO3 B1376845 1-(2-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-64-5

1-(2-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1376845
CAS RN: 1263365-64-5
M. Wt: 271.11 g/mol
InChI Key: VLPBYFMNXGPARI-UHFFFAOYSA-N
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Description

1-(2-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as Bromadol, is a potent synthetic opioid analgesic drug that is structurally related to fentanyl. It was first synthesized in the late 1970s, but its potential as a painkiller was not recognized until much later. Bromadol has been shown to be several times more potent than morphine and fentanyl, and it has been used in scientific research to study opioid receptors and pain pathways in the central nervous system.

Scientific Research Applications

Synthesis Processes

  • Synthesis of N-alkylamino Acetophenones : The compound has been used in the synthesis of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines via a reaction with lithium amides (Albright & Lieberman, 1994).
  • Formation of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones : Employed in a two-step synthesis involving condensation with 2,3-diaminopyridine and cyclization reactions (Liszkiewicz et al., 2006).

Chemical Reactions and Properties

  • α-Monobromination of Alkylaryl Ketones : This compound has been investigated for its role in the selective α-monobromination of various alkylaryl ketones, highlighting its efficiency and selectivity in this chemical process (Ying, 2011).
  • Intermediate in Fungicide Synthesis : It acts as an important intermediate in the synthesis of the fungicide difenoconazole (Wei-sheng, 2007).

Applications in Organic Synthesis

  • Thiazole and Thiazolidin-One Synthesis : The compound is used in reactions with thiourea, N,N'-diphenylthiourea, and thiosemicarbazide for the synthesis of thiazole and thiazolidin-2-ones, showcasing its versatility in organic synthesis (Potikha, Turov & Kovtunenko, 2008).
  • Microwave-Assisted Hantzsch Thiazole Synthesis : Demonstrates utility in the Hantzsch thiazole synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines under microwave heating, indicating its compatibility with modern synthetic methods (Kamila, Mendoza & Biehl, 2012).

Additional Applications

  • Preparation of Derivatives for Potential Anticancer Agents : Involved in the synthesis of imidazo[2,1-b][1,3]thiazoles, with derivatives showing potential as anticancer agents, highlighting its significance in medicinal chemistry research (Potikha & Brovarets, 2020).
  • Synthesis of Chalcone Derivatives as Anti-inflammatory Agents : The compound's derivatives have been synthesized and evaluated for anti-inflammatory activity, demonstrating its potential in the development of new therapeutic agents (Rehman, Saini & Kumar, 2022).

properties

IUPAC Name

1-(2-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPBYFMNXGPARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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